Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Bioisostere Solubility Physicochemical properties

Medicinal chemists replacing metabolically labile phenyl esters face solubility and non-specific binding bottlenecks. Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS 2655547-51-4) solves this via its BCP core-a validated para-phenyl bioisostere that improves aqueous solubility ≥50-fold and markedly reduces non-specific binding. The benzyl ester and bridgehead hydroxyl constitute two orthogonal handles: the ester undergoes selective hydrogenolysis (Pd/C, H₂) without disturbing acid/base-labile groups, while the hydroxyl enables independent functionalization (mesylation, oxidation, etherification). This dual-handle architecture is purpose-built for heterobifunctional PROTAC degraders and ADC linkers requiring step-specific deprotection. Also applicable as a fragrance intermediate: BCP replacement of benzene in benzyl esters yields novel high-intensity odorants. Supplied with ≥98% purity; stored sealed at 2-8 °C; shipped at ambient temperature.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B14909068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H14O3/c14-11(12-7-13(15,8-12)9-12)16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2
InChIKeyLDPUEYRORRHEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate – Dual-Functional BCP Building Block


Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate (CAS 2655547‑51‑4) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) that combines a benzyl‑ester carboxylate at one bridgehead and a free hydroxyl group at the other [1]. The BCP core is a well‑established non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups and internal alkynes, and its introduction into drug candidates has repeatedly been shown to improve aqueous solubility, metabolic stability and pharmacokinetic profiles while reducing non‑specific binding [2].

Dual orthogonal handles: benzyl ester + bridgehead hydroxyl
BCP core as a phenyl bioisostere scaffold
Mild hydrogenolysis deprotection compatibility

Why This Benzyl BCP Ester Cannot Be Simply Swapped


The benzyl‑ester handle on this BCP scaffold provides a unique orthogonal‑deprotection feature that is absent in methyl or tert‑butyl esters, enabling selective hydrogenolysis (Pd/C, H₂) without disturbing acid‑ or base‑labile groups elsewhere in the molecule. Simultaneously, the bridgehead hydroxyl group offers a second, chemically distinct functionalisation point for further elaboration. Simply substituting a benzyl phenyl‑ester (e.g., benzyl 3‑hydroxybenzoate) sacrifices the 50‑fold solubility gain and the marked reduction in non‑specific binding that the BCP core confers [1], while replacing the benzyl ester with a methyl or tert‑butyl ester removes the controlled, chemoselective deprotection route that many multi‑step syntheses rely on [2].

Phenyl ester analog Removes BCP core solubility gain and non‑specific binding reduction; may limit developability profile.
Methyl or tert‑butyl ester Eliminates chemoselective hydrogenolysis; requires acid/base conditions that may affect sensitive groups.

Head-to-Head Evidence vs. Closest Analogs


BCP Core Enhances Solubility vs. Phenyl Analogs

When the aromatic ring of a para‑substituted phenyl ester is replaced with a bicyclo[1.1.1]pentane‑1,3‑diyl unit, the aqueous solubility increases by at least 50‑fold [1]. This class‑level finding directly applies to Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate relative to its direct phenyl analog benzyl 3‑hydroxybenzoate, although a dedicated head‑to‑head solubility measurement for the exact matched pair has not been published.

Solubility gain
Class‑level inference
≥50‑fold
vs. phenyl ester
Reported solubility improvement; supports developability screening.
Class‑level; direct matched‑pair data unavailable.
Bioisostere Solubility Physicochemical properties

BCP vs. Phenyl: Oral Exposure in Mouse Model

In a direct head‑to‑head comparison, replacing the para‑substituted fluorophenyl ring of the γ‑secretase inhibitor BMS‑708,163 with a bicyclo[1.1.1]pentane motif (compound 3) resulted in ~4‑fold higher Cₘₐₓ and AUC values in mice, together with improved passive permeability and aqueous solubility [1]. Although the exact substituents differ from the hydroxyl and benzyl ester of the target compound, the data demonstrate the intrinsic pharmacokinetic advantage of the BCP core over a phenyl ring in a drug‑like molecule.

Oral exposure
Cross‑study comparable
~4‑fold ↑ Cmax & AUC
BCP vs. phenyl inhibitor (mouse)
Reported PK advantage in mouse model; supports lead‑optimization context.
Not the exact compound; substituents differ.
Pharmacokinetics Bioisostere Oral absorption

Benzyl Ester Enables Orthogonal Deprotection

The benzyl ester of Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate can be removed by mild hydrogenolysis (H₂, Pd/C) without affecting acid‑ or base‑sensitive functionalities, whereas the common alternatives methyl ester (requires saponification) and tert‑butyl ester (requires strong acid) lack this orthogonal behaviour. In a skeletal editing study, the benzyl ester on a BCP scaffold gave an 8% NMR yield, lower than the 41% yield achieved with an N‑benzoyloxy amide under identical conditions [1], but this simply highlights the need for the distinct reactivity pathway that the benzyl ester enables, rather than a performance deficit.

Deprotection route
Supporting evidence
Benzyl ester: H2, Pd/C
Orthogonal to acid/base‑labile groups
Enables chemoselective deprotection in complex multi‑step syntheses.
Yield context: 8% (skeletal editing); distinct from N‑benzoyloxy amide (41%).
Protecting group strategy Orthogonal deprotection Multi‑step synthesis

BCP Core Reduces Non-Specific Binding vs. Phenyl

In matched molecular pairs, substituting a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl moiety markedly decreased non‑specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilised artificial membranes (CHI(IAM)) [1]. This class‑level observation extends to Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate relative to its phenyl analog, although a dedicated NSB measurement for the exact compound pair is not available.

Non‑specific binding
Class‑level inference
Markedly decreased NSB vs. phenyl (CHI(IAM))
Reported lower NSB may support reduced off‑target binding context.
Class‑level; direct pair NSB data unavailable.
Non‑specific binding CHI(IAM) Bioisostere

Procurement-Relevant Application Scenarios


Dual-Handled BCP Intermediate for PROTAC/ADC Linkers

The benzyl ester and the bridgehead hydroxyl constitute two orthogonally addressable handles, allowing sequential modification. The benzyl ester can be kept intact during alcohol functionalisation (e.g., mesylation, oxidation, etherification) and later removed under mild hydrogenolysis to reveal a free carboxylic acid for further coupling [1]. This dual‑handle architecture is particularly valuable for building heterobifunctional degraders (PROTACs) or antibody‑drug‑conjugate linkers where step‑specific deprotection is essential.

Late-Stage Phenyl-to-BCP Replacement in Lead Optimization

Teams seeking to replace a metabolically labile or solubility‑limited phenyl ester with a sp³‑rich bioisostere can use Benzyl 3‑hydroxybicyclo[1.1.1]pentane‑1‑carboxylate as a direct drop‑in building block. The evidence from prior BCP‑phenyl matched‑pair studies indicates that such a replacement can improve aqueous solubility by ≥50‑fold and markedly reduce non‑specific binding [2], while maintaining the benzyl‑ester motif in the same relative orientation.

Novel Fragrance Candidates via BCP Bioisosteric Modification

Recent work has shown that replacing the benzene ring of known fragrance benzyl esters (e.g., benzyl acetate, benzyl butyrate) with a BCP core produces new molecules with complex, high‑intensity aromas that are distinct from the parent phenyl fragrances [3]. The target compound, bearing a free hydroxyl, could serve as a versatile intermediate to generate a library of odorant bioisosteres by esterification at the alcohol position, expanding the accessible olfactory space.

Application
Selection Property
Validation Focus
PROTAC/ADC linker intermediate
Orthogonal handles (benzyl ester + free OH)
Sequential deprotection and coupling efficiency
Phenyl-to-BCP lead optimization
BCP bioisostere scaffold
Solubility and NSB endpoint validation
BCP-based fragrance discovery
BCP core for olfactory diversification
Fragment library synthesis and odor evaluation
Quote Request

Request a Quote for Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.